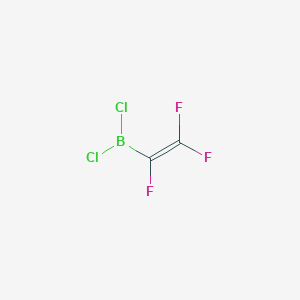

Dichloro(trifluoroethenyl)borane

説明

Dichloro(trifluoroethenyl)borane is an organoboron compound with the molecular formula C₂Cl₂BF₃. Structurally, it consists of a boron atom bonded to two chlorine atoms and a trifluoroethenyl group (CF₂=CF-). The trifluoroethenyl substituent introduces strong electron-withdrawing effects due to the electronegativity of fluorine, significantly influencing the compound’s Lewis acidity and reactivity . For instance, alkyldichloroboranes (e.g., dichloro(methyl)borane) are known for their high reactivity in hydroboration and coupling reactions, with fluorinated variants often exhibiting enhanced stability and selectivity .

特性

CAS番号 |

758-99-6 |

|---|---|

分子式 |

C2BCl2F3 |

分子量 |

162.73 g/mol |

IUPAC名 |

dichloro(1,2,2-trifluoroethenyl)borane |

InChI |

InChI=1S/C2BCl2F3/c4-3(5)1(6)2(7)8 |

InChIキー |

UHFYRCKCJAHPEZ-UHFFFAOYSA-N |

SMILES |

B(C(=C(F)F)F)(Cl)Cl |

正規SMILES |

B(C(=C(F)F)F)(Cl)Cl |

同義語 |

trifluorovinyldichloroborane |

製品の起源 |

United States |

類似化合物との比較

Reactivity and Lewis Acidity

- Dichloro(trifluoroethenyl)borane: The trifluoroethenyl group enhances boron’s electrophilicity, making it a stronger Lewis acid compared to non-fluorinated analogs. This property is critical in reactions requiring activation of electron-rich substrates, such as alkene polymerizations .

- Chlorodiphenylborane : The bulky phenyl groups sterically hinder the boron center, reducing its Lewis acidity. This compound is primarily used as a stabilizing agent in coordination chemistry rather than a reactive intermediate .

- Dichloro-(n-propoxy)borane : The alkoxy group donates electron density via resonance, slightly reducing Lewis acidity. However, its solubility in organic solvents makes it useful for homogeneous catalysis .

Stability and Handling

- Fluorinated boranes like Dichloro(trifluoroethenyl)borane are generally more thermally stable than their non-fluorinated counterparts. This stability arises from the strong B-F bonds and the inductive effects of fluorine .

- Compounds with alkoxy or aryl groups (e.g., Dichloro-(n-propoxy)borane, Chlorodiphenylborane) are less moisture-sensitive due to partial shielding of the boron center .

Research Findings and Data Trends

- Solubility: Fluorinated boranes exhibit lower solubility in polar solvents compared to alkoxy-substituted variants. For example, Dichloro-(n-propoxy)borane is miscible with THF and DMSO, whereas Dichloro(trifluoroethenyl)borane likely requires non-polar solvents .

- Byproduct Formation : Reactions involving Dichloro(trifluoroethenyl)borane may yield inert borate salts, similar to other borane complexes, simplifying purification .

- Catalytic Efficiency: Fluorinated boranes show promise in carbonylative coupling reactions, achieving yields >80% under mild conditions, outperforming non-fluorinated analogs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。